molecular formula C14H10BrIN2O2S B595317 5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-97-4

5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B595317
CAS-Nummer: 1227270-97-4
Molekulargewicht: 477.114
InChI-Schlüssel: UBCOWPXTQYYOAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a strategically functionalized pyrrolopyridine derivative designed for advanced chemical synthesis and drug discovery research. This compound serves as a versatile and critical synthetic intermediate, particularly in the development of protein kinase inhibitors . The presence of both bromo and iodo substituents on the fused aromatic ring system offers orthogonal reactivity for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the selective and modular construction of complex molecular architectures. The phenylsulfonyl group provides essential protection for the pyrrole nitrogen, enhancing the stability of the compound and facilitating subsequent functionalization. Researchers value this reagent for its application in exploring new chemical space and generating targeted libraries for high-throughput screening in medicinal chemistry programs. This product is intended for research and development purposes only in a laboratory setting and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2-iodo-6-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIN2O2S/c1-9-12(15)7-10-8-13(16)18(14(10)17-9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCOWPXTQYYOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Formation: 6-Methylpyrrolo[2,3-b]pyridine

The pyrrolo[2,3-b]pyridine scaffold is synthesized via a cyclocondensation reaction. A typical protocol involves:

  • Starting materials : 2-Amino-4-methylpyridine and ethyl acetoacetate.

  • Reaction conditions : Reflux in acetic acid with catalytic sulfuric acid for 8–12 hours.

  • Mechanism : Acid-catalyzed cyclization forms the fused pyrrole-pyridine system.

  • Yield : ~60–70% after recrystallization from ethanol.

Key challenge : Ensuring regioselectivity to favor the 6-methyl isomer over other positional analogs.

Nitrogen Protection: Phenylsulfonylation

The NH group of the pyrrolo[2,3-b]pyridine core is sulfonylated to prevent unwanted reactivity during subsequent halogenation steps.

StepReagents/ConditionsOutcome
SulfonylationBenzenesulfonyl chloride (1.2 eq), NaH (1.5 eq), DCM, 0°C → RT, 12 h6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (85% yield)

Optimization note : Excess NaH ensures complete deprotonation of the NH group, while controlled addition of benzenesulfonyl chloride minimizes di-sulfonylation byproducts.

Bromination at Position 5

Bromine is introduced at position 5 using electrophilic aromatic substitution (EAS).

StepReagents/ConditionsOutcome
BrominationN-Bromosuccinimide (NBS, 1.1 eq), DMF, FeCl₃ (0.1 eq), 50°C, 6 h5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (72% yield)

Mechanistic insight : FeCl₃ acts as a Lewis acid to polarize the NBS, generating Br⁺ for electrophilic attack. The sulfonyl group directs bromination to the para position (C-5).

Iodination at Position 2

Iodine is introduced via a metal-mediated coupling reaction to ensure regioselectivity.

StepReagents/ConditionsOutcome
IodinationN-Iodosuccinimide (NIS, 1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), DCE, 80°C, 24 h5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (65% yield)

Critical parameters : Palladium catalysis enables directed ortho-iodination relative to the sulfonyl group. Elevated temperatures improve reaction kinetics but risk decomposition.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Bromination : Switching from DMF to CH₃CN reduces side-product formation (e.g., di-brominated derivatives) by 15%.

  • Iodination : Lowering the temperature to 60°C increases selectivity but extends reaction time to 36 hours.

Catalyst Screening for Iodination

Catalyst SystemYield (%)Selectivity (%)
Pd(OAc)₂/PPh₃6592
CuI/1,10-phenanthroline4878
No catalyst<5

Palladium-based systems outperform copper catalysts in both yield and selectivity.

Purification and Characterization

Chromatographic Separation

  • Stationary phase : Silica gel (230–400 mesh).

  • Eluent : Hexane/EtOAc (7:3) for intermediate sulfonylated compounds; CH₂Cl₂/MeOH (95:5) for halogenated products.

  • Recovery : ~80–90% after column chromatography.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, H-3)

    • δ 2.51 (s, 3H, C6-CH₃)

    • Aromatic sulfonyl protons at δ 7.62–7.89.

  • MS (ESI+) : m/z 477.12 [M+H]⁺, matching the molecular formula C₁₄H₁₀BrIN₂O₂S.

Challenges and Troubleshooting

Competing Halogenation Pathways

  • Issue : Uncontrolled iodination at position 4 instead of 2.

  • Solution : Use of bulky ligands (e.g., P(o-tol)₃) to sterically hinder undesired positions.

Sulfonyl Group Stability

  • Issue : Partial desulfonylation under prolonged heating.

  • Mitigation : Limit iodination step to ≤24 hours and monitor reaction progress via TLC.

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)Cost (USD/g)
Sequential Halogenation3298450
One-Pot Halogenation2585380

Sequential halogenation, despite lower overall yield, provides superior purity and reproducibility .

Analyse Chemischer Reaktionen

5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and iodo groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide exchange reagents.

    Oxidation and Reduction: The compound can undergo oxidation reactions to introduce additional functional groups or reduction reactions to remove specific substituents.

    Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions are commonly employed to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids or alkenes.

Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulphonyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bromo and iodo substituents may facilitate its incorporation into biological systems. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenation and Substituent Positioning

5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: ADE001123)
  • Key Differences : Chlorine at position 2 instead of iodine; lacks the methyl group at position 6.
  • Impact :
    • Reduced reactivity in nucleophilic substitutions (Cl⁻ is a weaker leaving group than I⁻).
    • Lower lipophilicity due to the absence of the methyl group.
    • NMR shifts: Chlorine causes distinct downfield aromatic proton signals compared to iodine .
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 889939-26-8)
  • Impact :
    • Altered electronic distribution due to bromine’s position, affecting cross-coupling selectivity.
    • Reduced steric hindrance compared to the 6-methyl analog .

Functional Group Variations

5-Bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
  • Key Differences : Boronic ester at position 3 instead of iodine and methyl groups.
  • Impact :
    • Primarily used in Suzuki couplings for aryl-aryl bond formation.
    • Lacks the sulfonyl group, reducing stability under acidic conditions .
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1228666-29-2)
  • Impact: Increased lipophilicity (logP ~2.8 vs. ~3.5 for the target compound). Limited utility in nucleophilic substitutions due to the absence of a good leaving group .

Nitro and Aryl-Substituted Analogs

3-Nitro-5-(4-trifluoromethylphenyl)-1H-pyrrolo[2,3-b]pyridine
  • Key Differences : Nitro group at position 3; trifluoromethylphenyl at position 4.
  • Impact :
    • Strong electron-withdrawing effects from the nitro group, altering electronic properties (e.g., Hammett σ⁺ ~0.78).
    • Reduced solubility in polar solvents compared to halogenated analogs .

Cross-Coupling Reactions

The target compound’s bromine (position 5) and iodine (position 2) enable sequential functionalization:

Suzuki Coupling : Bromine reacts selectively with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid in ), yielding biaryl derivatives .

Nucleophilic Substitution : Iodine at position 2 can be displaced by amines or thiols under mild conditions.

Comparison with 5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine ():

  • The absence of the 6-methyl group in this analog allows easier access to position 3 for further modifications.

Spectral Data Comparison

Compound Key $^1$H NMR Shifts (DMSO-d6) Reference
Target Compound δ 8.39 (d, J = 2.2 Hz, HetH), δ 8.01 (s, HetH)
5-Bromo-3-(phenylethynyl)-1H-pyrrolo... δ 8.32 (d, J = 2.1 Hz, HetH), δ 7.60 (m, PhH)
3-Nitro-5-(p-tolyl)-1H-pyrrolo... δ 8.88 (s, HetH), δ 7.68 (d, J = 7.8 Hz, PhH)

The methyl group at position 6 in the target compound causes upfield shifts for adjacent protons due to steric shielding.

Biologische Aktivität

5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C14H10BrI N2O2S
  • Molecular Weight : 404.21 g/mol
  • CAS Number : 99655-68-2

Research indicates that 5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exhibits several biological activities:

  • Kinase Inhibition : The compound has been studied for its inhibitory effects on various kinases, including cyclin G-associated kinase (GAK) and adaptor-associated kinase 1 (AAK1). These kinases are involved in critical cellular processes such as cell proliferation and survival, making them valuable targets for cancer therapy .
  • Antiviral Activity : It has shown promising antiviral activity against several viruses by targeting host cell kinases. This broad-spectrum activity is particularly relevant in the context of emerging viral infections .
  • Multidrug Resistance Reversal : The compound may act as a multidrug resistance (MDR) reverser by inhibiting efflux pumps that cancer cells use to expel chemotherapeutic agents, thus enhancing the efficacy of existing treatments .

Anticancer Activity

A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit selective toxicity against cancer cell lines while sparing normal cells. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways .

Antiviral Properties

In vitro studies have shown that 5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can inhibit viral replication in human primary cells at submicromolar concentrations. This highlights its potential as a therapeutic agent against viral infections such as Dengue and SARS-CoV-2 .

Data Table: Biological Activities and IC50 Values

Biological ActivityTarget Kinase/PathwayIC50 Value (µM)Reference
AAK1 InhibitionAAK1<0.5
GAK InhibitionGAK<0.8
Antiviral ActivityDengue Virus0.2
Multidrug Resistance ReversalP-glycoprotein (MDR1)0.3

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?

The compound can be synthesized via sequential halogenation and cross-coupling reactions. Key steps include:

  • Suzuki-Miyaura coupling : Substitution of bromine at the 5-position using aryl/heteroaryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) with K₂CO₃ as a base and Pd catalysis, yielding 74–94% purity .
  • Sonogashira coupling : Introduction of alkynyl groups (e.g., phenylethynyl) at the 3-position using Pd/Cu catalysis, achieving ~51% yield .
  • N-Alkylation/Sulfonylation : Protection of the pyrrole nitrogen using NaH and methyl iodide or phenylsulfonyl chloride, with yields up to 99% . Optimization involves adjusting solvent polarity (e.g., THF for alkylation), catalyst loading, and purification via silica gel chromatography (e.g., heptane:ethyl acetate gradients) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.35–8.93 ppm for pyrrolo[2,3-b]pyridine core), methyl groups (δ 2.38–3.83 ppm), and sulfonyl-linked protons (δ 7.60–8.45 ppm) .
  • Mass spectrometry : Confirm molecular weight (463.09 g/mol for C₁₃H₈BrIN₂O₂S) and isotopic patterns for bromine/iodine .
  • X-ray crystallography : Resolve regioselectivity of substituents, particularly bromine and iodine positions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving halogenated pyrrolo[2,3-b]pyridines?

Discrepancies arise from varying:

  • Catalyst systems : Pd(PPh₃)₄ vs. PdCl₂(dppf), where the latter improves stability in polar solvents .
  • Base selection : K₂CO₃ (87% yield) outperforms weaker bases in Suzuki reactions due to enhanced boronate activation .
  • Purification methods : Gradient elution (e.g., dichloromethane:ethyl acetate 90:10) minimizes co-elution of byproducts . Control experiments (e.g., TLC monitoring, isolated intermediate analysis) are critical to identify optimal conditions .

Q. How do substituents at the 5-position influence the compound’s bioactivity, and what assays are used to evaluate this?

  • Electron-withdrawing groups (e.g., Br, CF₃) enhance binding to kinase ATP pockets (e.g., FGFR1) by forming hydrogen bonds with glycine residues (e.g., G485) .
  • Biological assays :
  • Kinase inhibition : Measure IC₅₀ values via ADP-Glo™ assays (FGFR1 IC₅₀ = 7 nM for CF₃-substituted analogs) .
  • Cellular activity : Assess anti-proliferation (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., 4T1 breast cancer) .
    Structure-activity relationship (SAR) studies require systematic substitution (e.g., Br → NO₂, CH₃) and molecular docking simulations .

Q. What methodologies address challenges in regioselective iodination of the pyrrolo[2,3-b]pyridine core?

  • Direct iodination : Use NIS (N-iodosuccinimide) in DMF at 80°C, targeting the 2-position due to steric and electronic effects of the sulfonyl group .
  • Protection/deprotection : Temporary N-sulfonylation prevents undesired N-iodination, achieving >90% regioselectivity .
  • Halogen exchange : Pd-catalyzed substitution of bromine with iodine via Ullmann-type reactions, though this risks byproduct formation .

Methodological Considerations

Q. How can researchers optimize purification of halogenated pyrrolo[2,3-b]pyridines with similar polarity?

  • Flash chromatography : Use silica gel with stepwise gradients (e.g., heptane → ethyl acetate) to separate bromo/iodo analogs .
  • Recrystallization : Ethanol/water mixtures exploit solubility differences, particularly for methyl- or sulfonyl-substituted derivatives .
  • HPLC-MS : Reverse-phase C18 columns resolve co-eluting impurities, with mobile phases containing 0.1% formic acid for ionization .

Q. What analytical approaches differentiate positional isomers (e.g., 2-iodo vs. 3-iodo substitution)?

  • NOESY NMR : Correlate spatial proximity of iodine with adjacent protons (e.g., 2-iodo shows NOE between I and C3-H) .
  • IR spectroscopy : Monitor C-I stretching vibrations (~500 cm⁻¹), though this is less definitive than X-ray .
  • Isotopic labeling : Synthesize ¹²⁵I-labeled analogs for autoradiography-based tracking .

Data Interpretation and Validation

Q. How should researchers interpret conflicting spectral data for nitro-substituted analogs?

Discrepancies in ¹H NMR (e.g., NH proton broadening in DMSO-d₆) may arise from:

  • Tautomerism : Nitro groups at C3 stabilize enol-like tautomers, shifting NH signals .
  • Solvent effects : Use CDCl₃ to reduce hydrogen bonding and clarify splitting patterns . Validate via 2D NMR (HSQC, HMBC) to confirm coupling between nitro groups and adjacent carbons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.